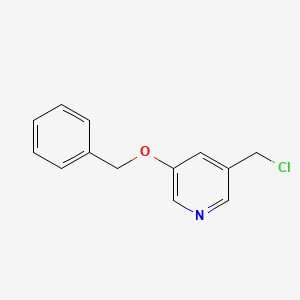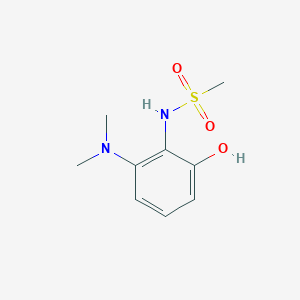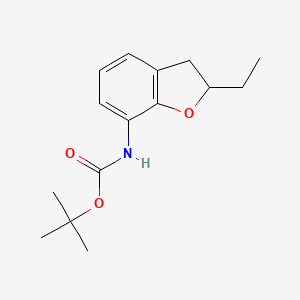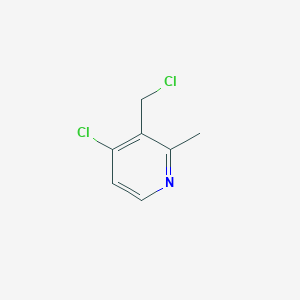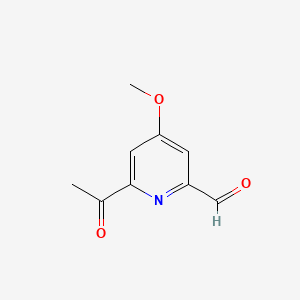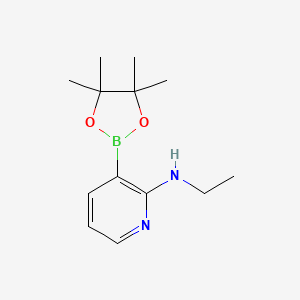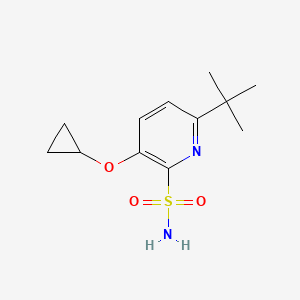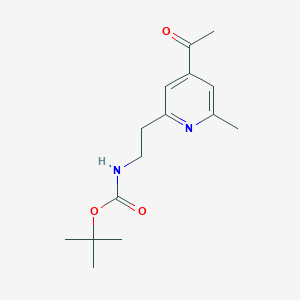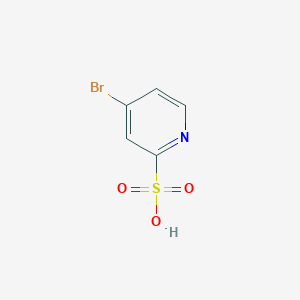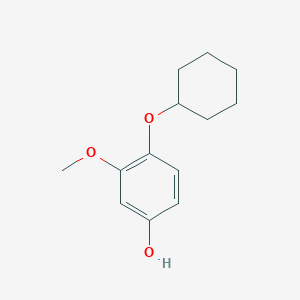
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
The synthesis of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the carboxyl group of 3-hydroxybenzoic acid and the dimethylamine group
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Analyse Des Réactions Chimiques
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Hydroxy-N,N-dimethylpropanamide and N,N-Dimethyl-3-sulfamoylbenzamide share structural similarities
Uniqueness: The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-4-3-5-7(12)8(6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
Clé InChI |
IDFMOUWNHJMVBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


